molecular formula C16H19N5O2S B11501031 1-[(4-Methylphenyl)sulfonyl]-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine

1-[(4-Methylphenyl)sulfonyl]-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine

Cat. No.: B11501031
M. Wt: 345.4 g/mol
InChI Key: FLYSKDBHOZSSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methylphenyl)sulfonyl]-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine is a complex organic compound featuring a sulfonyl group, a pyridine ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)sulfonyl]-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)sulfonyl]-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the triazine ring can produce different amine derivatives .

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methylphenyl)sulfonyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine: Lacks the pyridine ring, which may affect its biological activity.

    5-(Pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine: Lacks the sulfonyl group, which may influence its chemical reactivity and stability.

Uniqueness

1-[(4-Methylphenyl)sulfonyl]-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine is unique due to the presence of both the sulfonyl and pyridine groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields.

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(pyridin-3-ylmethyl)-2,4-dihydro-1,3,5-triazin-6-amine

InChI

InChI=1S/C16H19N5O2S/c1-13-4-6-15(7-5-13)24(22,23)21-12-20(11-19-16(21)17)10-14-3-2-8-18-9-14/h2-9H,10-12H2,1H3,(H2,17,19)

InChI Key

FLYSKDBHOZSSIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CN(CN=C2N)CC3=CN=CC=C3

Origin of Product

United States

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